molecular formula C10H18ClNO2 B8050007 Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Cat. No.: B8050007
M. Wt: 219.71 g/mol
InChI Key: JSYUGGAMMSEJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride: is a chemical compound with a bicyclic structure containing an amine group and a carboxylate ester group. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with bicyclo[2.2.1]heptane as the core structure.

  • Functionalization: nitration followed by reduction .

  • Esterification: The carboxylate ester group is introduced by reacting the amine with ethanol under acidic conditions to form the ethyl ester.

  • Hydrochloride Formation: The final step involves treating the ester with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Processing: Large-scale synthesis often employs batch reactors where the reaction conditions (temperature, pressure, and pH) are carefully controlled to optimize yield and purity.

  • Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the amine group to an amine derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or ester groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Reduced amines and amine derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with bicyclic structures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: The compound is used in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the derivatives formed from this compound.

Comparison with Similar Compounds

  • Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride

  • Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride

  • Rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Uniqueness: Compared to these similar compounds, This compound has a distinct structural arrangement that influences its reactivity and potential applications. The presence of the ethyl ester group and the specific positioning of the amine group contribute to its unique chemical properties.

Properties

IUPAC Name

ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-8(12)9-3-5-10(11,7-9)6-4-9;/h2-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYUGGAMMSEJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(C1)(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.